molecular formula C4H7NaO2 B1629322 Sodium butyrate-2,4-13C2 CAS No. 286367-68-8

Sodium butyrate-2,4-13C2

Cat. No.: B1629322
CAS No.: 286367-68-8
M. Wt: 112.07 g/mol
InChI Key: MFBOGIVSZKQAPD-CFARNWPNSA-M
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Description

Sodium butyrate-2,4-13C2: is a stable isotope-labeled compound, specifically a sodium salt of butyric acid where the carbon atoms at positions 2 and 4 are replaced with carbon-13 isotopes. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium butyrate-2,4-13C2 typically involves the reaction of butyric acid-2,4-13C2 with sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. Special drying equipment is used to ensure minimal side reactions and impurities, leading to a high yield of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium butyrate-2,4-13C2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form butanol.

    Substitution: It can undergo nucleophilic substitution reactions where the butyrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Butanol.

    Substitution: Various substituted butyrates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium butyrate-2,4-13C2 is used in tracer studies to understand metabolic pathways and reaction mechanisms. Its isotopic labeling allows for precise tracking of the compound in complex chemical reactions .

Biology: In biological research, this compound is used to study cellular metabolism and gene expression. It is particularly useful in studies involving histone deacetylase inhibition, which affects gene regulation and expression .

Medicine: this compound has therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease. It has been shown to improve memory function and reduce amyloid pathology in animal models .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a feed additive to promote animal growth and health .

Mechanism of Action

Sodium butyrate-2,4-13C2 exerts its effects primarily through the inhibition of histone deacetylases. This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression. The compound also affects various metabolic pathways, including those involved in energy homeostasis and inflammation .

Comparison with Similar Compounds

  • Sodium butyrate-1,2-13C2
  • Sodium butyrate-13C4
  • Sodium acetate-1-13C
  • Sodium propionate-13C3

Comparison: Sodium butyrate-2,4-13C2 is unique due to its specific isotopic labeling at positions 2 and 4, which allows for detailed studies of metabolic pathways and reaction mechanisms. Other similar compounds, such as sodium butyrate-1,2-13C2 and sodium butyrate-13C4, have different isotopic labeling patterns, which may be useful for different types of studies .

Properties

IUPAC Name

sodium;(2,4-13C2)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-CFARNWPNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C[13CH2]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635687
Record name Sodium (2,4-~13~C_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-68-8
Record name Sodium (2,4-~13~C_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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